molecular formula C17H16N2O3 B2588419 2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one CAS No. 210639-69-3

2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one

Cat. No.: B2588419
CAS No.: 210639-69-3
M. Wt: 296.326
InChI Key: NOAMWSDXXUFTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one typically involves the condensation of a benzodiazole derivative with a substituted phenyl ethanone. The reaction conditions may include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzodiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced benzodiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1H-1,3-benzodiazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethan-1-one include other benzodiazole derivatives with similar structures and properties.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications. Compared to other benzodiazole derivatives, this compound may exhibit distinct properties that make it valuable for specific research or industrial applications.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(5-ethyl-2,4-dihydroxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-10-7-11(15(21)8-14(10)20)16(22)9-17-18-12-5-3-4-6-13(12)19-17/h3-8,20-21H,2,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAMWSDXXUFTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.